molecular formula C5H13NS B2700060 Methyl[3-(methylsulfanyl)propyl]amine CAS No. 70961-63-6

Methyl[3-(methylsulfanyl)propyl]amine

Cat. No.: B2700060
CAS No.: 70961-63-6
M. Wt: 119.23
InChI Key: BGZYZJSBQPNKKC-UHFFFAOYSA-N
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Description

Methyl[3-(methylsulfanyl)propyl]amine, also known as N-methyl-3-(methylsulfanyl)-1-propanamine, is an organic compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a propylamine chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[3-(methylsulfanyl)propyl]amine can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloropropylamine with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[3-(methylsulfanyl)propyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing group can participate in redox reactions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and ionic interactions with biological molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[3-(methylsulfanyl)propyl]amine is unique due to its specific combination of a methylsulfanyl group and a propylamine chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

N-methyl-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYZJSBQPNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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